molecular formula C5H11NO2 B1433371 DL-Valine-2,3-D2 CAS No. 83181-79-7

DL-Valine-2,3-D2

Cat. No.: B1433371
CAS No.: 83181-79-7
M. Wt: 119.16 g/mol
InChI Key: KZSNJWFQEVHDMF-NMQOAUCRSA-N
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Description

DL-Valine-2,3-D2 is a deuterated form of the amino acid valine, where two hydrogen atoms at the 2nd and 3rd positions are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties, including its stability and ability to act as a tracer in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Valine-2,3-D2 can be synthesized through the deuteration of DL-valine. The process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. One common method is the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient hydrogen-deuterium exchange.

Chemical Reactions Analysis

Types of Reactions

DL-Valine-2,3-D2 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form corresponding keto acids.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include keto acids, amino alcohols, and various substituted derivatives of this compound.

Scientific Research Applications

DL-Valine-2,3-D2 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a stable isotope tracer in reaction mechanism studies.

    Biology: Employed in metabolic studies to trace the pathways of amino acid metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the production of deuterated compounds for use in NMR spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of DL-Valine-2,3-D2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in amino acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    DL-Valine: The non-deuterated form of DL-Valine-2,3-D2.

    L-Valine: The L-isomer of valine, commonly found in proteins.

    D-Valine: The D-isomer of valine, less common in nature but used in certain synthetic applications.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic pathways are required.

Properties

IUPAC Name

2-amino-2,3-dideuterio-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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